molecular formula C14H13N3O4S2 B12413816 Meloxicam-d3-1

Meloxicam-d3-1

Cat. No.: B12413816
M. Wt: 354.4 g/mol
InChI Key: ZRVUJXDFFKFLMG-FIBGUPNXSA-N
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Description

Meloxicam-d3-1 is a deuterium-labeled version of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Meloxicam molecule results in this compound. This modification is primarily used for pharmacokinetic and metabolic studies, as deuterium can alter the pharmacokinetic and metabolic profiles of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meloxicam-d3-1 involves the incorporation of deuterium into the Meloxicam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium into the Meloxicam molecule. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Meloxicam-d3-1, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Meloxicam-d3-1 is widely used in scientific research for various applications:

Mechanism of Action

Meloxicam-d3-1 exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium labeling does not significantly alter the mechanism of action but can affect the drug’s pharmacokinetics, potentially leading to prolonged action and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-[5-(trideuteriomethyl)-1,3-thiazol-2-yl]-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i1D3

InChI Key

ZRVUJXDFFKFLMG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Origin of Product

United States

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